molecular formula C11H18O B14458761 (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one CAS No. 72488-00-7

(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one

Cat. No.: B14458761
CAS No.: 72488-00-7
M. Wt: 166.26 g/mol
InChI Key: IKIHXFASGIHFRI-ZJUUUORDSA-N
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Description

(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is an organic compound with a unique structure characterized by a cyclopentene ring substituted with butyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentadiene, butyl bromide, and ethyl bromide.

    Grignard Reaction: The butyl and ethyl groups are introduced via Grignard reactions. Cyclopentadiene is first reacted with butyl magnesium bromide to form the butyl-substituted cyclopentene.

    Alkylation: The resulting intermediate is then alkylated with ethyl bromide under basic conditions to introduce the ethyl group.

    Oxidation: The final step involves the oxidation of the cyclopentene ring to form the ketone group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the butyl or ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4,5-diethyloctane: Similar in structure but lacks the cyclopentene ring.

    (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Contains a different ring structure and functional groups.

Uniqueness

(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

72488-00-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(4R,5S)-4-butyl-5-ethylcyclopent-2-en-1-one

InChI

InChI=1S/C11H18O/c1-3-5-6-9-7-8-11(12)10(9)4-2/h7-10H,3-6H2,1-2H3/t9-,10+/m1/s1

InChI Key

IKIHXFASGIHFRI-ZJUUUORDSA-N

Isomeric SMILES

CCCC[C@@H]1C=CC(=O)[C@H]1CC

Canonical SMILES

CCCCC1C=CC(=O)C1CC

Origin of Product

United States

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